N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide
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Overview
Description
N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group, a sulfonamide group, and two methylamino groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 6-methylamino-3-pyridinesulfonamide, followed by methylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and methylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Methyl-6-(methylamino)-5-aminopyridine-3-sulfonamide.
Scientific Research Applications
N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-6-(methylamino)-3-pyridinecarboxamide
- Nicotinamide
Uniqueness
N-Methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
62009-27-2 |
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Molecular Formula |
C7H10N4O4S |
Molecular Weight |
246.25 g/mol |
IUPAC Name |
N-methyl-6-(methylamino)-5-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C7H10N4O4S/c1-8-7-6(11(12)13)3-5(4-10-7)16(14,15)9-2/h3-4,9H,1-2H3,(H,8,10) |
InChI Key |
UQTNLZDZGSZXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)S(=O)(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
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